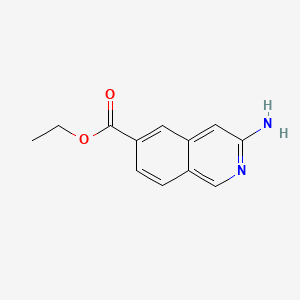

N,N-Dimethyl-4-(3-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

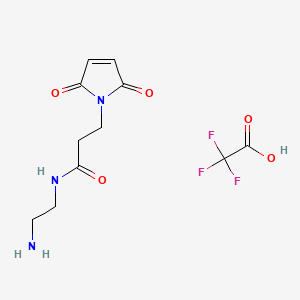

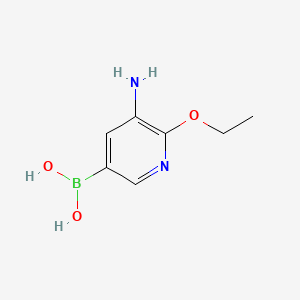

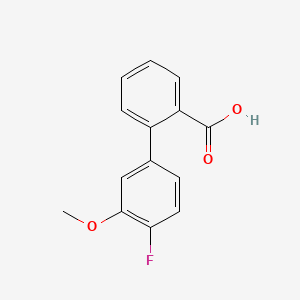

“N,N-Dimethyl-4-(3-nitrophenyl)benzamide” is a chemical compound with the molecular formula C15H14N2O3 . It has a molecular weight of 270.29 . The molecule contains a total of 35 bonds, including 21 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 nitro group (aromatic) .

Synthesis Analysis

The synthesis of N-substituted ureas, which includes compounds like “N,N-Dimethyl-4-(3-nitrophenyl)benzamide”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-4-(3-nitrophenyl)benzamide” is characterized by the presence of 2 six-membered rings, 1 tertiary amide (aromatic), and 1 nitro group (aromatic) . The InChI code for this compound is 1S/C15H14N2O3/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(10-8-12)17(19)20/h3-10H,1-2H3 .Scientific Research Applications

Crystal Structure Analysis N,N-Dimethyl-4-(3-nitrophenyl)benzamide and its derivatives have been extensively studied for their crystal structures, which are crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined using single-crystal X-ray diffraction, revealing significant insights such as dihedral angles between aromatic rings and the orientation of nitro groups. These structural characteristics are vital for designing molecules with specific properties and functions, making such compounds relevant in materials science and molecular engineering (Saeed, Hussain, & Flörke, 2008).

Molecular Synthesis and Modification The synthesis and modification of N,N-Dimethyl-4-(3-nitrophenyl)benzamide derivatives are key areas of research, particularly in the development of new pharmaceuticals and organic compounds. Research on the design, synthesis, and evaluation of novel derivatives as allosteric activators of human glucokinase highlights the potential of these compounds in therapeutic applications. Such studies involve intricate synthetic pathways and the evaluation of biological activity, underscoring the compound's versatility and its role in advancing medicinal chemistry (Sandeep et al., 2021).

Chemical Interactions and Stability Understanding the chemical interactions and stability of N,N-Dimethyl-4-(3-nitrophenyl)benzamide derivatives is essential for their practical applications. Investigations into their corrosion inhibition properties on metals, for example, provide insights into how these compounds can be used to protect materials from degradation. Such research combines experimental and computational studies to elucidate the mechanisms of action and the efficacy of these compounds as corrosion inhibitors, highlighting their potential in industrial applications (Mishra et al., 2018).

Novel Applications in Sensing and Detection The development of chemosensors for detecting specific substances is another exciting application of N,N-Dimethyl-4-(3-nitrophenyl)benzamide derivatives. Their use in the colorimetric detection of cyanide, for instance, leverages the strong affinity of cyanide towards the acyl carbonyl carbon of these compounds. This high selectivity makes them suitable for monitoring cyanide concentrations in various environments, demonstrating the compound's adaptability in environmental monitoring and safety applications (Sun, Wang, & Guo, 2009).

properties

IUPAC Name |

N,N-dimethyl-4-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(10-13)17(19)20/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAIEXRQMMVTNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742793 |

Source

|

| Record name | N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-(3-nitrophenyl)benzamide | |

CAS RN |

1355247-88-9 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxamide, N,N-dimethyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)